Cas no 1782534-77-3 (5-bromo-2-methoxy-4-2-(methylamino)ethylphenol)

5-Bromo-2-methoxy-4-[2-(methylamino)ethyl]phenol is a brominated phenolic compound featuring a methoxy substituent and a methylaminoethyl side chain. Its unique structure makes it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to steric and electronic modulation. The methylaminoethyl moiety introduces potential for coordination or further derivatization, broadening its utility in pharmaceutical or materials science applications. This compound is characterized by its well-defined reactivity profile, making it suitable for controlled synthetic transformations under optimized conditions. Its stability under standard handling conditions further supports its use in laboratory-scale synthesis.
5-bromo-2-methoxy-4-2-(methylamino)ethylphenol structure
1782534-77-3 structure
Product Name:5-bromo-2-methoxy-4-2-(methylamino)ethylphenol
CAS No:1782534-77-3
MF:C10H14BrNO2
MW:260.127662181854
CID:6295750
PubChem ID:84045820
Update Time:2025-10-29

5-bromo-2-methoxy-4-2-(methylamino)ethylphenol Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-methoxy-4-2-(methylamino)ethylphenol
    • 5-bromo-2-methoxy-4-[2-(methylamino)ethyl]phenol
    • EN300-1924485
    • 1782534-77-3
    • Inchi: 1S/C10H14BrNO2/c1-12-4-3-7-5-10(14-2)9(13)6-8(7)11/h5-6,12-13H,3-4H2,1-2H3
    • InChI Key: PDSFLTGZSNRLPA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1CCNC)OC)O

Computed Properties

  • Exact Mass: 259.02079g/mol
  • Monoisotopic Mass: 259.02079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.5Ų

5-bromo-2-methoxy-4-2-(methylamino)ethylphenol Pricemore >>

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Additional information on 5-bromo-2-methoxy-4-2-(methylamino)ethylphenol

5-Bromo-2-Methoxy-4-(2-(Methylamino)Ethyl)Phenol: A Comprehensive Overview

5-Bromo-2-Methoxy-4-(2-(Methylamino)Ethyl)Phenol is a versatile organic compound with the CAS number 1782534-77-3. This compound, often abbreviated as 5-bromo-2-methoxy-4-(2-(methylamino)ethyl)phenol, has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. Its structure, which includes a bromine atom, a methoxy group, and a methylaminoethyl substituent attached to a phenol backbone, makes it a valuable molecule for both academic research and industrial applications.

The phenol moiety in this compound serves as the central framework, providing a platform for the attachment of other functional groups. The bromine atom at the 5-position introduces electron-withdrawing effects, which can influence the reactivity of the molecule. Meanwhile, the methoxy group at the 2-position contributes electron-donating effects, creating a balance that enhances the compound's stability and reactivity in certain reactions. The methylaminoethyl group at the 4-position adds further complexity to the molecule, introducing amine functionality that can participate in various chemical transformations.

Recent studies have highlighted the potential of 5-bromo-2-methoxy-4-(2-(methylamino)ethyl)phenol in drug discovery. Its structure allows for the exploration of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Researchers have found that this compound exhibits promising bioavailability and stability in biological systems, making it a candidate for further investigation in therapeutic applications. Additionally, its ability to interact with various enzymes and receptors has been explored, paving the way for its use in treating conditions such as inflammation and oxidative stress-related diseases.

In terms of synthesis, 5-bromo-2-methoxy-4-(2-(methylamino)ethyl)phenol can be prepared through a variety of methods. One common approach involves nucleophilic aromatic substitution reactions, where bromine is introduced into the aromatic ring under specific conditions. The methoxy group is typically introduced via etherification or methylation reactions, while the methylaminoethyl group can be added through alkylation or coupling reactions. These methods have been optimized to ensure high yields and purity of the final product.

The physical and chemical properties of 5-bromo-2-methoxy-4-(2-(methylamino)ethyl)phenol are well-documented. Its molecular weight is approximately 301 g/mol, with a melting point of around 180°C and a boiling point of 360°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis reactions and analytical techniques.

One area where 5-bromo-2-methoxy-4-(2-(methylamino)ethyl)phenol has shown particular promise is in materials science. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies. Researchers have explored its potential as a ligand in metalloorganic frameworks (MOFs), where it can serve as a building block for creating porous materials with applications in gas storage and catalysis.

Furthermore, this compound has been investigated for its role in environmental chemistry. Studies have shown that it can act as an effective scavenger for reactive oxygen species (ROS), making it a potential candidate for protecting cells from oxidative damage. This property has implications for both medical applications and environmental remediation efforts.

In conclusion, 5-bromo-2-methoxy-4-(2-(methylamino)ethyl)phenol is a multifaceted compound with a wide range of potential applications. Its unique structure and chemical properties make it an attractive target for researchers across various disciplines. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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